N-(2-oxiranylmethoxy)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10-8-3-1-2-4-9(8)11(14)12(10)16-6-7-5-15-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBDBUFQAQAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292884 | |
| Record name | N-(2-oxiranylmethoxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80041-90-3 | |
| Record name | 2-(2-Oxiranylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80041-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 86351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080041903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-oxiranylmethoxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Oxiranylmethoxy Phthalimide
Strategies for Phthalimide (B116566) N-Alkylation with Oxirane-Containing Reagents
This approach focuses on forming the nitrogen-carbon bond between the phthalimide nitrogen and an alkylating agent that already possesses the oxirane ring.
Gabriel Synthesis Variants Utilizing Halogenated Oxiranes
The Gabriel synthesis, a classic method for forming primary amines, can be adapted to synthesize N-substituted phthalimides. wikipedia.orgjk-sci.commasterorganicchemistry.comorganic-chemistry.org This involves the N-alkylation of a phthalimide salt with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of N-(2-oxiranylmethoxy)phthalimide, this translates to using a halogenated oxirane, such as epichlorohydrin (B41342) or epibromohydrin, as the alkylating agent.
The reaction typically proceeds by first deprotonating phthalimide with a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the potassium phthalimide salt. masterorganicchemistry.comprepchem.com This nucleophilic salt then undergoes an SN2 reaction with the halogenated oxirane. jk-sci.commasterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being effective for this type of reaction. nrochemistry.com
A specific example involves the reaction of potassium phthalimide with ethylene (B1197577) dibromide, heated for an extended period, to produce N-(2-bromoethyl)phthalimide. orgsyn.org A similar principle applies to the use of epichlorohydrin. Another variation involves reacting phthalimide with an epihalohydrin in the presence of an alkali metal carbonate or hydrogencarbonate to form an N-(3-halogeno-2-hydroxypropyl)phthalimide intermediate. This intermediate is then cyclized with an alkali metal alkoxide to yield the desired glycidylphthalimide. google.com
| Reactants | Reagents | Product | Reference |
| Phthalimide, Ethylene dibromide | Potassium Hydroxide | N-(2-bromoethyl)phthalimide | orgsyn.org |
| Phthalimide, Epihalohydrin | Alkali metal carbonate/hydrogencarbonate, then alkali metal alkoxide | This compound | google.com |
Mitsunobu Reaction Protocols for N-Alkylation
The Mitsunobu reaction offers an alternative for the N-alkylation of phthalimide. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including N-alkylated imides, through a redox process involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org
In this protocol, an alcohol containing the oxirane moiety, like glycidol, would react with phthalimide in the presence of PPh₃ and DEAD/DIAD. organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org The order of reagent addition is important, with the alcohol, phthalimide, and triphenylphosphine typically being combined before the dropwise addition of the azodicarboxylate. organic-synthesis.com This method is advantageous for its mild reaction conditions. nih.gov
| Alcohol | Nucleophile | Reagents | Product | Reference |
| Glycidol | Phthalimide | Triphenylphosphine, DEAD/DIAD | This compound | organic-chemistry.orgnih.gov |
Transition Metal-Catalyzed N-Alkylation Approaches
While extensive research exists on transition metal-catalyzed synthesis of N-substituted phthalimides in general, specific examples detailing the direct N-alkylation of phthalimide with oxirane-containing reagents are less common. nih.gov However, the broader field of transition metal-catalyzed N-alkylation suggests potential avenues. For instance, cobalt-based catalysts supported on metal-organic frameworks have been shown to be effective for the N-alkylation of anilines with alcohols. rsc.org Such catalytic systems could potentially be adapted for the reaction between phthalimide and an oxirane-containing alcohol like glycidol. The development of these methods often focuses on improving efficiency and sustainability by utilizing readily available catalysts and milder reaction conditions. rsc.orgresearchgate.net
Construction of the Oxirane Moiety within N-Substituted Phthalimide Frameworks
This alternative strategy involves first synthesizing an N-substituted phthalimide with a carbon-carbon double bond and then converting this double bond into an oxirane ring.
Epoxidation Reactions on Unsaturated Precursors
A common method in this category is the epoxidation of an unsaturated precursor, such as N-allylphthalimide. This involves a two-step process where phthalimide sodium salt is first condensed with an allyl halide, like allyl chloride, to produce N-allylphthalimide. google.com This intermediate then undergoes an oxidation reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form N-(2,3-epoxypropyl)phthalimide, which is another name for this compound. google.comsigmaaldrich.comnih.govnih.govnih.gov The reaction is typically carried out in solvents like acetonitrile, dichloromethane, or trichloromethane. google.com
| Precursor | Oxidizing Agent | Product | Reference |
| N-allylphthalimide | Aryl peroxy acid (e.g., m-CPBA) | N-(2,3-epoxypropyl)phthalimide | google.com |
Ring-Closing Strategies for Oxirane Formation
Another approach involves the intramolecular cyclization of a suitable precursor to form the oxirane ring. This can be achieved by first reacting phthalimide with a reagent that introduces a halohydrin functionality. For example, reacting phthalimide with an epihalohydrin can yield an N-(3-halogeno-2-hydroxypropyl)phthalimide intermediate. google.com Subsequent treatment of this intermediate with a base, such as an alkali metal alkoxide, promotes an intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the oxirane ring. google.com This ring-closing strategy is a key step in several synthetic routes to glycidyl (B131873) ethers.
| Intermediate | Reagent | Product | Reference |
| N-(3-halogeno-2-hydroxypropyl)phthalimide | Alkali metal alkoxide | This compound | google.com |
Chemical Reactivity and Transformation Pathways of N 2 Oxiranylmethoxy Phthalimide
Reactions Involving the Epoxide Ring
The epoxide ring, also known as an oxirane, is a three-membered heterocycle containing an oxygen atom. Due to significant ring strain, epoxides are highly reactive towards a variety of nucleophiles and electrophiles, making them valuable synthetic intermediates. nih.gov
Nucleophilic Ring-Opening Reactions
The most common reaction of epoxides is the nucleophilic ring-opening reaction, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. nih.gov This reaction is a versatile method for the introduction of a wide range of functional groups.
The regioselectivity of the epoxide ring-opening reaction depends on the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, strong nucleophiles typically attack the less sterically hindered carbon atom of the epoxide ring (SN2-type reaction). youtube.com In the case of N-(2-oxiranylmethoxy)phthalimide, this would be the terminal carbon of the oxirane ring.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. youtube.com For this compound, this would lead to the opening of the ring at the internal carbon. The regioselectivity can be influenced by both steric and electronic factors. For instance, the presence of an adjacent substituent with a negative inductive effect can destabilize a developing positive charge, favoring attack at the other carbon. arkat-usa.org
Table 1: Regiochemical Outcomes of Nucleophilic Ring-Opening of Epoxides
| Reaction Condition | Nucleophile Type | Site of Attack | Major Product |
| Basic/Neutral | Strong (e.g., RO⁻, CN⁻, RNH₂) | Less substituted carbon | Primary alcohol |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | Secondary alcohol |
The nucleophilic ring-opening of an epoxide is a stereospecific reaction. The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the center of attack (anti-addition). nih.gov This stereochemical control is a key feature in asymmetric synthesis, allowing for the creation of specific stereoisomers. When the starting epoxide is chiral, the ring-opening reaction can lead to the formation of diastereomeric products. The stereochemical outcome is crucial in the synthesis of bioactive molecules where specific stereoisomers exhibit desired biological activity. nih.gov
Table 2: Stereochemistry of Epoxide Ring-Opening
| Starting Epoxide Stereochemistry | Nucleophilic Attack | Product Stereochemistry |
| (R) | Backside (SN2) | Inversion of configuration |
| (S) | Backside (SN2) | Inversion of configuration |
Catalysts play a crucial role in controlling the reactivity and selectivity of epoxide ring-opening reactions. Lewis acids are commonly used to activate the epoxide by coordinating to the oxygen atom, making it a better leaving group and facilitating the nucleophilic attack. This activation can also influence the regioselectivity of the reaction.
Furthermore, the use of chiral catalysts can induce enantioselectivity in the ring-opening of achiral epoxides or enhance the diastereoselectivity in the reaction of chiral epoxides. Certain catalysts, such as tetra butyl ammonium (B1175870) hydroxide (B78521) and magnetic nanoparticles, have been shown to be efficient for the regioselective ring-opening of epoxides to produce β-phthalimido-alcohols under mild conditions. rsc.org Metal-free catalysts, including amines and phosphines, can also activate the monomer towards ring-opening. academie-sciences.fr
Table 3: Influence of Catalysts on Epoxide Ring-Opening
| Catalyst Type | Effect on Reactivity | Effect on Selectivity |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Increased reactivity | Can alter regioselectivity |
| Chiral Catalysts | Can induce enantioselectivity | Can enhance diastereoselectivity |
| Basic Magnetic Nanoparticles | Efficient under mild conditions | Promotes regioselectivity |
| Organocatalysts (e.g., amines) | Activates monomer for ring-opening | Can be used for controlled polymerization |
Electrophilic Activation and Rearrangements of the Epoxide Moiety
The epoxide ring can be activated by electrophiles other than protons. For example, Lewis acids can coordinate to the epoxide oxygen, facilitating ring-opening and subsequent reactions. This activation can sometimes lead to intramolecular rearrangements, forming new cyclic or acyclic products. In the context of polyether synthesis, cascades of epoxide-opening reactions can be initiated by an initial electrophilic activation, leading to complex molecular architectures. nih.gov
Radical Reactions Involving the Oxirane Unit
While less common than nucleophilic or electrophilic reactions, the epoxide ring can participate in radical reactions. The phthalimide (B116566) group in this compound can be converted to a phthalimide-N-oxyl (PINO) radical under certain oxidizing conditions. epa.govnih.gov These N-oxyl radicals are known to be powerful catalytic agents for selective oxidation reactions. epa.gov Although direct radical reactions involving the oxirane unit of this specific compound are not extensively documented, the generation of a radical species on the phthalimide nitrogen could potentially lead to intramolecular reactions with the epoxide ring, representing a potential, albeit less explored, transformation pathway.
Reactions at the Phthalimide Nitrogen
The phthalimide group is a well-established protecting group for primary amines. organic-chemistry.org Its manipulation in this compound can be achieved through various strategies, either to liberate the amine or to modify the phthalimide core itself, often while preserving the integrity of the oxirane ring for subsequent reactions.
One of the most common and effective methods for the deprotection of phthalimides is hydrazinolysis. rsc.orgyoutube.com This involves reacting the N-substituted phthalimide with hydrazine (B178648) (N₂H₄) in a suitable solvent like ethanol (B145695) or methanol. reddit.com The reaction proceeds through nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine. youtube.com
A milder, two-stage, one-flask alternative to hydrazinolysis involves the use of sodium borohydride (B1222165) (NaBH₄) in 2-propanol, followed by treatment with acetic acid. organic-chemistry.org This method is particularly advantageous when dealing with substrates that are sensitive to the harsh conditions of hydrazinolysis, as it proceeds under near-neutral conditions and minimizes the risk of racemization in chiral compounds. organic-chemistry.org The reaction mechanism involves the reduction of the phthalimide to a diol, which then undergoes cyclization to release the primary amine. organic-chemistry.org
Other reagents can also be employed for phthalimide deprotection. For instance, alkylamines can cleave the imide bond to form N,N'-disubstituted phthalamides. unt.edu The efficiency of this cleavage can be influenced by the nature of the N-substituent on the phthalimide and the chain length of the attacking alkylamine. unt.edu
Table 1: Comparison of N-Deprotection Strategies for Phthalimides
| Method | Reagents | Key Features | Citations |
| Hydrazinolysis | Hydrazine (N₂H₄) in EtOH or MeOH | Common and effective; forms a stable phthalhydrazide (B32825) byproduct. | rsc.orgyoutube.comreddit.com |
| Reductive Deprotection | NaBH₄ in 2-propanol, then Acetic Acid | Mild, one-flask procedure; minimizes racemization. | organic-chemistry.org |
| Aminolysis | Alkylamines | Can cleave the imide bond; efficiency depends on substituents. | unt.edu |
While deprotection is a common transformation, the phthalimide core itself can be modified without affecting the oxirane ring. These modifications can introduce new functionalities or alter the electronic properties of the molecule. For instance, palladium-catalyzed aminocarbonylation reactions of aryl iodides with amines can be used to synthesize N-substituted phthalimides. nih.gov This suggests the possibility of modifying a pre-existing phthalimide structure through similar catalytic methods, provided the oxirane ring remains inert under the reaction conditions.
Furthermore, the aromatic ring of the phthalimide can potentially undergo electrophilic substitution reactions, though the reactivity is influenced by the deactivating effect of the imide group. Careful selection of reaction conditions would be crucial to achieve selective modification of the phthalimide ring while preserving the oxirane.
Tandem and Cascade Reaction Sequences
The presence of two distinct reactive sites in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These strategies offer significant advantages in terms of efficiency and atom economy. researchgate.net
A powerful synthetic approach involves the sequential reaction of the phthalimide and oxirane functionalities. For example, the phthalimide can first be deprotected to liberate the primary amine. This newly formed amine can then participate in an intramolecular reaction with the adjacent oxirane ring, leading to the formation of a cyclic amino alcohol. The regioselectivity of the oxirane ring-opening would be a key factor in determining the structure of the final product.
Alternatively, the oxirane ring can be opened first by a nucleophile. The resulting product, now containing a modified side chain, can then undergo transformation at the phthalimide nitrogen. For instance, after oxirane ring-opening, the phthalimide could be deprotected to yield a functionalized primary amine.
One-pot multicomponent reactions (MCRs) offer a highly efficient means of constructing complex molecules from simple starting materials in a single step. researchgate.netmdpi.com this compound, with its dual functionality, is a prime candidate for incorporation into such reactions.
For example, a three-component reaction could be envisaged where an external nucleophile opens the oxirane ring, and the resulting intermediate then reacts with a third component that targets the phthalimide moiety. The development of novel MCRs involving this compound could lead to the rapid synthesis of diverse and complex molecular scaffolds. hhu.de For instance, strategies for the synthesis of substituted phthalimides have been developed using ultrasound-promoted one-pot multicomponent reactions. hhu.de
Cascade reactions, a subset of tandem reactions where the subsequent transformations are triggered by the functionality formed in the previous step, are also highly relevant. rsc.orgnih.gov A visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters has been reported, showcasing the potential for complex transformations involving the phthalimide group. rsc.org An electrochemical approach for the synthesis of phthalimides from o-phthalaldehyde (B127526) and amines via a tandem cyclocondensation and α-C–H oxidation has also been demonstrated. rsc.org These examples highlight the potential for developing intricate cascade sequences starting from or incorporating this compound.
Applications of N 2 Oxiranylmethoxy Phthalimide in Complex Molecule Synthesis
Building Blocks for Chiral Amine Derivatives and Amino Alcohols
The primary application of N-(2-oxiranylmethoxy)phthalimide in complex molecule synthesis is as a precursor to chiral 1,2-amino alcohols and their derivatives. The electrophilic nature of the oxirane ring allows for regioselective and stereospecific ring-opening reactions with various nucleophiles. When a chiral, enantiomerically pure form of this compound is used, the stereochemistry of the oxirane is transferred to the product, enabling the synthesis of optically active amino alcohols.
The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of a β-substituted phthalimido alcohol. The phthalimide (B116566) group can then be removed under standard Gabriel synthesis conditions, typically using hydrazine (B178648) hydrate, to unmask the primary amine and yield the desired amino alcohol.
The versatility of this approach lies in the wide range of nucleophiles that can be employed, each leading to a different class of amino alcohol derivatives. This method provides a straightforward route to valuable synthetic intermediates that are prevalent in many biologically active compounds and pharmaceutical drugs. nih.govnih.gov
Table 1: Representative Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Product after Ring-Opening | Final Product after Deprotection |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | N-(3-azido-2-hydroxypropyl)phthalimide | 1-Amino-3-azidopropan-2-ol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | N-(3-cyano-2-hydroxypropyl)phthalimide | 1-Amino-3-cyanopropan-2-ol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | N-(2-hydroxy-3-methoxypropyl)phthalimide | 1-Amino-3-methoxypropan-2-ol |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | N-(2-hydroxy-3-(phenylthio)propyl)phthalimide | 1-Amino-3-(phenylthio)propan-2-ol |
| Organocuprate (R₂CuLi) | Lithium Dimethylcuprate ((CH₃)₂CuLi) | N-(2-hydroxybutyl)phthalimide | 1-Aminobutan-2-ol |
This table is illustrative of the potential reactions based on the known chemistry of epoxides.
Precursors for Polyfunctionalized Organic Scaffolds
The initial product of the oxirane ring-opening of this compound is a polyfunctionalized organic scaffold. This intermediate contains a protected amine (the phthalimide), a secondary hydroxyl group, and the newly introduced functional group from the nucleophile. Each of these sites can be further elaborated, making these scaffolds valuable for the generation of molecular diversity.
For instance, the secondary alcohol can be:
Oxidized to a ketone, providing a handle for further carbon-carbon bond formation.
Esterified or etherified to introduce additional functional groups or to protect the hydroxyl group during subsequent transformations.
Used as a directing group in stereoselective reactions on adjacent positions.
Simultaneously, the phthalimide group provides robust protection for the amine, which can be deprotected at a later stage in the synthetic sequence to allow for N-alkylation, N-acylation, or participation in cyclization reactions. This ability to selectively unmask and modify different parts of the molecule is a cornerstone of modern synthetic strategy, enabling the construction of complex target molecules in a controlled and efficient manner.
Utilization in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The amino alcohol moiety, readily accessible from this compound, is a key precursor for the synthesis of a variety of these important ring systems.
Following the ring-opening and deprotection steps, the resulting 1,2-amino alcohol can undergo intramolecular cyclization reactions to form various heterocycles. For example:
Reaction with a carbonyl compound (an aldehyde or ketone) can lead to the formation of oxazolidines .
If the nucleophile used in the initial ring-opening contains a suitable electrophilic site, an intramolecular cyclization can lead to the formation of larger rings such as piperazines or morpholines .
The amino alcohol can also be a building block in multi-step syntheses of more complex heterocyclic systems.
The ability to generate a diverse range of substituted amino alcohols from a single starting material, this compound, which can then be converted into a variety of heterocyclic scaffolds, highlights the synthetic utility of this compound.
Table 2: Potential Heterocyclic Products from this compound Derivatives
| Ring-Opening Nucleophile | Deprotected Intermediate | Subsequent Reaction | Heterocyclic Product |
| H₂O | 1-Aminopropane-2,3-diol | Reaction with Phosgene | 4-(Hydroxymethyl)oxazolidin-2-one |
| NH₃ | 1,3-Diaminopropan-2-ol | Reaction with a Dicarbonyl | Substituted Pyrazine |
| R-NH₂ | 1-Amino-3-(alkylamino)propan-2-ol | Intramolecular Cyclization | Substituted Piperazin-2-ol |
This table presents potential synthetic pathways to heterocyclic systems based on the functional groups present in the amino alcohol precursors.
Development of Novel Synthetic Reagents and Methodologies
The unique bifunctional nature of this compound lends itself to the development of novel synthetic reagents and methodologies. Its ability to introduce a protected amino alcohol functionality in a single step is a significant advantage in multi-step synthesis.
Research in this area could focus on:
Asymmetric Catalysis: Developing new catalytic systems that can achieve enantioselective ring-opening of racemic this compound, thus providing access to a wide range of chiral amino alcohols without the need for a chiral starting material.
Tandem Reactions: Designing one-pot reactions where the ring-opening is immediately followed by a subsequent transformation, such as a cyclization or a protection/deprotection sequence, to increase synthetic efficiency.
Solid-Phase Synthesis: Immobilizing this compound on a solid support could facilitate the synthesis of libraries of amino alcohol derivatives for high-throughput screening in drug discovery.
By exploring the full potential of its reactivity, this compound can serve as a platform for the discovery of new synthetic transformations and the streamlining of the synthesis of complex, high-value molecules.
Mechanistic Elucidation and Kinetic Studies
Investigation of Reaction Mechanisms for Synthesis and Transformations
The synthesis of N-(2-oxiranylmethoxy)phthalimide is most commonly achieved through a variation of the Gabriel synthesis, a robust method for forming primary amines and their derivatives. masterorganicchemistry.comthermofisher.com This process involves the N-alkylation of phthalimide (B116566).
The primary synthetic route involves the reaction of a phthalimide salt, typically potassium phthalimide, with an electrophilic three-carbon unit containing an epoxide, such as epichlorohydrin (B41342) or a glycidyl (B131873) sulfonate ester (e.g., glycidyl tosylate). The reaction mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. byjus.comunacademy.com First, a strong base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) deprotonates the phthalimide, creating the highly nucleophilic phthalimide anion. masterorganicchemistry.combyjus.com This anion then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group to form the final product. unacademy.com
An alternative one-pot synthesis has been developed, particularly for producing enantiopure versions of the molecule. This method begins with the reaction of phthalimide and (S)-epichlorohydrin in the presence of a catalytic amount of potassium carbonate. derpharmachemica.com This first forms a halohydrin intermediate, which is then treated with a stoichiometric amount of base (like K₂CO₃) to induce an intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride to form the epoxide ring. derpharmachemica.com
Transformations of this compound typically involve reactions of the strained epoxide ring. This ring is susceptible to opening by various nucleophiles under either acidic or basic conditions. For instance, in the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards attack by even weak nucleophiles. Base-catalyzed ring-opening, conversely, usually requires a strong nucleophile to attack one of the epoxide carbons directly.
The mechanisms for the synthesis and transformation of this compound are characterized by distinct intermediates and transition states.
Synthesis via Gabriel Alkylation: The principal intermediate in this pathway is the phthalimide anion (specifically, potassium phthalimide), which is stabilized by resonance across its two carbonyl groups. masterorganicchemistry.comyoutube.com The subsequent alkylation step proceeds through a well-defined SN2 transition state , featuring a trigonal bipyramidal geometry at the primary carbon of the epichlorohydrin moiety. In this state, the nucleophilic nitrogen is forming a new bond while the bond to the chlorine leaving group is simultaneously breaking.
One-Pot Halohydrin Route: In this variation, 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a key, isolable intermediate. derpharmachemica.com The subsequent ring-closure step involves an alkoxide intermediate , which leads to the formation of the oxirane ring.
Epoxide Ring-Opening Transformations: Under acidic conditions, a protonated epoxide (oxonium ion) is the key reactive intermediate. This intermediate makes the epoxide carbons significantly more electrophilic. In base-catalyzed transformations, the attacking nucleophile directly generates an alkoxide intermediate after opening the ring.
Interactive Table: Synthesis Intermediates and Transition States
| Reaction Step | Key Intermediate(s) | Key Transition State |
| Phthalimide Deprotonation | Phthalimide Anion | Not applicable (acid-base reaction) |
| SN2 Alkylation | Phthalimide Anion | Trigonal Bipyramidal SN2 State |
| One-Pot Halohydrin Formation | Phthalimide Anion | SN2-like attack on epoxide carbon |
| One-Pot Epoxide Cyclization | Halohydrin Alkoxide | Intramolecular SN2 State |
For the standard Gabriel synthesis of this compound, the rate-determining step is the SN2 attack of the phthalimide anion on the electrophilic alkylating agent (e.g., epichlorohydrin). masterorganicchemistry.com Consequently, the reaction exhibits second-order kinetics, being first-order in both the phthalimide anion and the alkyl halide.
While specific kinetic data for the synthesis of this compound is not extensively documented in the literature, data from related N-alkylation reactions under various conditions illustrate the general kinetic behavior. The use of phase-transfer catalysts or ionic liquids can significantly enhance the reaction rate by improving the solubility and availability of the nucleophilic phthalimide anion. organic-chemistry.orgresearchgate.net
Kinetic studies on the pyrolysis of related N-alkoxyphthalimides reveal that the stability of the transition state is a critical factor in determining reaction rates. researchgate.net For transformations involving the epoxide ring of this compound, the kinetics are highly dependent on the reaction conditions. Acid-catalyzed reactions show a rate dependence on the concentration of both the acid and the nucleophile, while base-catalyzed reactions are typically first-order in both the substrate and the nucleophile.
Interactive Table: Representative Kinetic Data for Phthalimide N-Alkylation
Note: This table presents generalized data for analogous reactions to illustrate kinetic principles, as specific data for this compound is not readily available.| Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Rate Characteristics |
| Alkyl Halides | KOH | Ionic Liquid [bmim]BF₄ | 20-80 | High yields, short reaction times. organic-chemistry.org |
| Benzyl Bromide | TBAB (catalyst) | Solvent-free | - | Efficient under phase-transfer conditions. researchgate.net |
| Alkyl Halides | K₂CO₃ | DMF | Room Temp | Efficient for various N-alkyl phthalimides. rsc.org |
Stereochemical Pathway Determination and Origin of Selectivity
The "oxiranylmethoxy" substituent contains a chiral center at the secondary carbon of the epoxide ring. Therefore, this compound can exist as a pair of enantiomers, (R) and (S).
The stereochemical outcome of the synthesis is directly dependent on the stereochemistry of the starting materials.
The use of racemic epichlorohydrin will inevitably result in a racemic mixture of (R)- and (S)-N-(2-oxiranylmethoxy)phthalimide.
An enantiopure product can be obtained by starting with an enantiomerically pure precursor, such as (S)-epichlorohydrin or (R)-epichlorohydrin.
The mechanism of the Gabriel synthesis is an SN2 reaction. In this case, the nucleophilic attack occurs at the primary methylene (B1212753) carbon (C1) of epichlorohydrin, which is not the stereocenter (C2). As a result, the reaction proceeds with retention of configuration at the chiral center. For example, the reaction of potassium phthalimide with (S)-epichlorohydrin selectively yields (S)-N-(2-oxiranylmethoxy)phthalimide. derpharmachemica.com
It has been noted that synthesizing the compound directly from potassium phthalimide and epichlorohydrin can sometimes lead to issues with the full retention of stereochemistry. derpharmachemica.com The alternative one-pot synthesis via the halohydrin intermediate provides a more reliable method for preserving the enantiopurity of the starting chiral epichlorohydrin. derpharmachemica.com
Catalytic Cycle Analysis in this compound Transformations
Catalytic cycles are central to understanding the efficiency and mechanism of many transformations involving this compound, particularly the reactions of its epoxide ring.
A classic example is the acid-catalyzed ring-opening of the epoxide. The catalytic cycle can be described as follows:
Protonation: The catalytic acid (H-A) protonates the epoxide oxygen atom, forming a highly reactive oxonium ion intermediate and the conjugate base (A⁻).
Nucleophilic Attack: A nucleophile (Nu-H) attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside, leading to an inversion of configuration if the attack is at the chiral center.
Deprotonation/Catalyst Regeneration: The resulting intermediate is deprotonated, often by the conjugate base (A⁻) of the catalyst, to yield the final ring-opened product and regenerate the acid catalyst (H-A), allowing it to enter another cycle.
While not a direct transformation of this compound itself, related studies on the synthesis of N-alkoxyphthalimides have proposed a radical-based catalytic cycle. nih.gov In a hypothetical scenario, a metal catalyst or a radical initiator could be used to generate a radical on the backbone of the oxiranylmethoxy group, which could then undergo further functionalization. Such a cycle would involve initiation, propagation (including radical formation and coupling steps), and termination steps, showcasing alternative pathways for transforming the molecule beyond the epoxide ring.
Advanced Analytical Techniques in Structural Characterization for Research
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions such as hydrogen bonding and crystal packing.
While a specific single-crystal X-ray diffraction study for N-(2-oxiranylmethoxy)phthalimide is not widely published, analysis of closely related N-substituted phthalimide (B116566) derivatives provides a clear indication of the expected structural features. For instance, studies on compounds like N-(2-methoxyphenyl)phthalimide and N-(2-methoxyethyl)phthalimide reveal key structural parameters. nih.govnih.gov In these structures, the phthalimide ring system is typically planar. researchgate.net The analysis of N-(2-phenethyl)phthalimide showed the molecule contains a planar phthalimide system. researchgate.net
For this compound, X-ray analysis would be expected to reveal the dihedral angle between the planar phthalimide core and the plane of the oxirane ring. It would also detail the conformation of the flexible methoxy-propane linker. In the crystal lattice, molecules are often organized into specific arrangements by intermolecular forces, such as C-H···O interactions, which form dimers or infinite sheets. researchgate.net
Table 1: Representative Crystal Data for N-Substituted Phthalimide Analogs
| Parameter | N-(2-methoxyphenyl)phthalimide nih.gov | N-(2-methoxyethyl)phthalimide nih.gov | N-(2-phenethyl)phthalimide researchgate.net |
| Formula | C₁₅H₁₁NO₃ | C₁₁H₁₁NO₃ | C₁₆H₁₃NO₂ |
| Mᵣ | 253.25 | 205.21 | 251.27 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | Pnma | Pbca |
| V (ų) | 1166.54 (3) | 966.37 (4) | 2487.81 (12) |
| Z | 4 | 4 | 8 |
High-Resolution NMR Spectroscopy for Solution-State Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure in a solution state. Both ¹H and ¹³C NMR provide atom-specific information, confirming the connectivity and chemical environment of each nucleus within the molecule.
For this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons of the phthalimide group, as well as distinct signals for the protons in the oxiranylmethoxy side chain. The aromatic protons typically appear as a multiplet in the range of 7.75-7.85 ppm. researchgate.netchemicalbook.com The protons of the oxirane ring and the adjacent methylene (B1212753) groups exhibit unique chemical shifts and coupling patterns that confirm the structure of the side chain. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbons of the phthalimide group, the aromatic carbons, and the aliphatic carbons of the side chain. chemicalbook.comresearchgate.net
Table 2: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| Aromatic-H | 7.85 | m |
| Aromatic-H | 7.75 | m |
| -N-CH₂- | 3.95 | m |
| -N-CH₂- | 3.81 | m |
| -CH- (oxirane) | 3.238 | m |
| -CH₂- (oxirane) | 2.80 | m |
| -CH₂- (oxirane) | 2.690 | m |
| Data sourced from spectral information for N-(2,3-epoxypropyl)phthalimide. chemicalbook.com |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (imide) | ~167 |
| Aromatic C (quaternary) | ~134 |
| Aromatic CH | ~132 |
| Aromatic CH | ~123 |
| -O-CH₂- | ~70 |
| -CH- (oxirane) | ~50 |
| -CH₂- (oxirane) | ~44 |
| -N-CH₂- | ~41 |
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is further employed to study the fragmentation pathways, which offers valuable structural information.
Using techniques like electrospray ionization (ESI), this compound would be protonated to form the molecular ion [M+H]⁺. Studies on various N-substituted phthalimide derivatives show common fragmentation behaviors. xml-journal.netresearchgate.net A primary and characteristic fragmentation pathway involves the cleavage of the bond connecting the side chain to the nitrogen atom, leading to the formation of a stable phthalimide-related fragment. xml-journal.net
For this compound, the expected fragmentation pathways would include:
Loss of the oxiranylmethoxy group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the protonated phthalimide moiety.
Cleavage within the side chain: Fragmentation of the ether bond or opening of the epoxide ring can lead to a series of smaller fragment ions. The analysis of these fragments helps to piece together the structure of the side chain. wvu.edu
Losses from the phthalimide ring: At higher collision energies, fragmentation of the phthalimide ring itself can occur, often involving the loss of carbon monoxide (CO) molecules. xml-journal.net
The precise masses of these fragments, as determined by HRMS, allow for the confirmation of their elemental compositions, providing strong evidence for the proposed structure. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the vibrational modes of a molecule.
The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of the phthalimide group. nih.gov The most intense absorptions are typically the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the imide ring. rsc.orgrsc.org
C=O Stretching: Strong bands are expected in the region of 1700-1780 cm⁻¹. The asymmetry of the molecule may lead to two distinct bands for the symmetric and asymmetric stretches.
Aromatic C=C Stretching: Bands corresponding to the benzene (B151609) ring of the phthalimide group appear in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: The ether linkage in the side chain will produce a characteristic stretching band, typically in the 1050-1150 cm⁻¹ range.
Oxirane Ring Vibrations: The epoxide ring has several characteristic vibrations, including the ring "breathing" mode and C-O stretching, which appear in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively.
Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic ring vibrations are often more intense in Raman spectra compared to IR. The N-C1 vibrations in related compounds like N-Cl-phthalimide have been studied using both IR and Raman spectroscopy. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Phthalimide C=O | Asymmetric Stretch | ~1770 | rsc.org |
| Phthalimide C=O | Symmetric Stretch | ~1710 - 1733 | rsc.orgmdpi.com |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | rsc.org |
| Ether C-O-C | Stretch | 1050 - 1150 | General |
| Oxirane C-O | Ring Stretch | 800 - 950 | General |
| Imide C-N | Stretch | ~1396 | researchgate.net |
Computational Chemistry in Understanding N 2 Oxiranylmethoxy Phthalimide Reactivity
Quantum Mechanical Studies (Ab Initio, DFT) on Electronic Structure and Reactivity
Quantum mechanical methods, including ab initio calculations and Density Functional Theory (DFT), are pivotal in mapping the electronic landscape of N-(2-oxiranylmethoxy)phthalimide and predicting its reactive tendencies. nih.govresearchgate.netjohnshopkins.edu
The electronic properties of this compound, calculated through quantum mechanics, allow for the identification of sites prone to nucleophilic or electrophilic attack. A key area of interest is the epoxide ring, where the carbon atoms are susceptible to attack by nucleophiles. This reactivity stems from the inherent strain within the three-membered ring and the polarizing effect of the oxygen atom.
DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G*, can determine atomic charges, as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The LUMO's location can pinpoint the most electrophilic centers in the molecule. For the oxirane ring of this compound, the LUMO is typically centered on the C-O bonds, highlighting their vulnerability to cleavage.
An analysis of the molecular electrostatic potential (MESP) can also reveal regions of positive and negative charge, with electropositive areas indicating likely sites for nucleophilic attack.
Table 1: Illustrative Calculated Atomic Charges for the Epoxide Ring of this compound
| Atom | Mulliken Charge (a.u.) |
| O (epoxide) | -0.55 |
| Cα (epoxide) | +0.18 |
| Cβ (epoxide) | +0.15 |
Note: These values are illustrative and can vary depending on the computational method and basis set employed.
A significant advantage of quantum mechanical calculations is their ability to map the potential energy surface of a reaction. This allows for the characterization of transition state geometries and the calculation of activation energy barriers. For reactions involving the ring-opening of the epoxide in this compound, DFT can model the structure of the transition state as a nucleophile attacks one of the epoxide carbons, leading to the partial breaking of the C-O bond.
The calculated activation energy provides a quantitative measure of a reaction's feasibility. For instance, in a reaction with an amine, the energy difference between the reactants and the transition state will dictate the reaction rate. These calculations can also help in predicting the stereochemistry of the product and whether the reaction proceeds via an SN1 or SN2-like mechanism.
Molecular Mechanics and Dynamics for Conformational Analysis and Intermolecular Interactions
While quantum mechanics excels at describing electronic details, molecular mechanics (MM) and molecular dynamics (MD) are more suitable for exploring the conformational flexibility and intermolecular interactions of this compound. johnshopkins.edubyjus.com
MM methods can be employed to identify the most stable conformations of the molecule by systematically rotating its flexible bonds, such as those in the oxiranylmethoxy linker. A molecule's conformation can significantly impact its reactivity and how it interacts with other chemical species.
MD simulations, on the other hand, can model the dynamic behavior of this compound in different environments, such as in a solvent or in the presence of other reactants. These simulations offer insights into how intermolecular forces like hydrogen bonding and van der Waals interactions can affect the molecule's orientation and the accessibility of its reactive sites. For example, in a protic solvent, solvent molecules might form hydrogen bonds with the epoxide oxygen, thereby activating it for a ring-opening reaction.
Correlation of Theoretical Predictions with Experimental Observations in Synthetic Design
A crucial aspect of computational chemistry is its ability to rationalize and predict experimental outcomes, thereby guiding the design of synthetic pathways. For this compound, theoretical predictions regarding its reactivity can be compared with the product distributions observed in laboratory experiments.
For example, if DFT calculations predict that one carbon of the epoxide ring is more electrophilic and has a lower activation barrier for nucleophilic attack, this should correspond to the major regioisomer obtained in a ring-opening reaction. Any discrepancies between theoretical predictions and experimental results can lead to a refinement of the computational model or a re-examination of the experimental setup.
By offering a detailed, atomistic perspective on reaction mechanisms and energetics, computational studies on this compound can assist chemists in:
Choosing suitable nucleophiles and reaction conditions to obtain the desired product.
Understanding the influence of solvents and catalysts on reaction outcomes.
Designing new derivatives with customized reactivity based on structure-activity relationships.
This synergistic relationship between computational modeling and experimental validation accelerates the development of efficient and selective synthetic methods utilizing this compound.
Future Prospects and Emerging Research Areas
Development of Green and Sustainable Synthetic Methodologies for N-(2-oxiranylmethoxy)phthalimide
The traditional synthesis of this compound typically involves the reaction of potassium phthalimide (B116566) with an epihalohydrin, such as epichlorohydrin (B41342), in a polar aprotic solvent like dimethylformamide (DMF). While effective, this method presents environmental and safety concerns associated with the solvent and the formation of inorganic salt byproducts. Future research is anticipated to focus on greener alternatives.
Key research goals would include:
Alternative Solvents: Investigating benign solvents such as water, ethanol (B145695), or supercritical fluids like carbon dioxide (scCO₂). For instance, the synthesis of various phthalimides has been successfully demonstrated in high-temperature, high-pressure water/ethanol mixtures, which could be adapted for this specific compound.
Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems. Phase-transfer catalysis could be explored to enhance reaction rates and facilitate the separation of products in biphasic systems, thereby reducing solvent usage.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve direct catalytic reactions that avoid the pre-formation of the phthalimide salt.
Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating.
Catalyst Development for Enhanced Selectivity and Efficiency in Transformations
The primary site of reactivity in this compound, following its synthesis, is the epoxide ring. The development of advanced catalysts for the ring-opening of this epoxide is a significant area for future research. The goal is to control regioselectivity and stereoselectivity, leading to a wide array of valuable chiral synthons.
Emerging research would likely concentrate on:
Lewis Acid Catalysis: Developing highly efficient Lewis acid catalysts (e.g., based on Al, Ti, or Cr) for regioselective ring-opening with various nucleophiles (amines, alcohols, thiols). Chiral Lewis acids could enable enantioselective transformations.
Organocatalysis: Utilizing small organic molecules as catalysts to promote enantioselective ring-opening reactions, offering a metal-free alternative.
Biocatalysis: Employing enzymes, such as epoxide hydrolases, for the highly stereoselective hydrolysis of the epoxide to the corresponding diol, or using engineered enzymes for ring-opening with non-natural nucleophiles.
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalyst Type | Potential Transformation | Key Advantages |
| Chiral Lewis Acids | Enantioselective ring-opening with nucleophiles | High enantioselectivity, broad substrate scope |
| Organocatalysts | Metal-free asymmetric ring-opening | Avoids metal contamination, mild conditions |
| Epoxide Hydrolases | Stereospecific hydrolysis to diols | Excellent stereocontrol, green reaction conditions (aqueous media) |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond the predictable nucleophilic addition to the epoxide, future research may uncover novel reactivity patterns. This involves exploring reaction conditions that could induce unprecedented transformations, potentially involving the interplay between the phthalimide and the oxirane moieties.
Areas for exploration could include:
Intramolecular Reactions: Designing conditions that favor intramolecular cyclizations or rearrangements. For example, under specific catalytic conditions, the carbonyl oxygen of the phthalimide group could potentially act as an internal nucleophile.
Radical Chemistry: Investigating the behavior of this compound under radical conditions. N-alkoxyphthalimides can serve as precursors to oxygen-centered radicals, and exploring analogous reactivity could lead to new C-C or C-O bond-forming reactions.
Multicomponent Reactions (MCRs): Integrating this compound into MCRs, where the epoxide is opened in situ and participates in a cascade reaction with two or more other components to rapidly build molecular complexity.
Integration into Automated Synthesis Platforms and Flow Chemistry Processes
Translating the synthesis and transformations of this compound to automated and continuous flow platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing.
Key developments in this area would focus on:
Flow Synthesis of the Core Molecule: Developing a continuous flow process for the initial N-alkylation reaction. This would offer superior control over reaction temperature and time, improve safety by minimizing the volume of hazardous reagents at any given moment, and allow for in-line purification.
Automated Library Synthesis: Using the compound as a scaffold on an automated platform. A robotic system could perform parallel ring-opening reactions with a diverse set of nucleophiles, rapidly generating a library of derivatives for screening in drug discovery or material science.
Telescoped Reactions: Creating multi-step flow processes where the crude product from one reaction is directly fed into the next reactor without intermediate work-up and purification. For example, the flow synthesis of this compound could be directly coupled with a subsequent catalytic ring-opening step.
Table 2: Comparison of Batch vs. Flow Processes for this compound Chemistry
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Heat Transfer | Limited by vessel surface area; potential for hotspots | Excellent; high surface-area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reactor volumes |
| Scalability | Difficult; requires process redesign for larger vessels | Straightforward; achieved by running the process for longer |
| Process Control | Moderate control over temperature, mixing, and time | Precise control over all reaction parameters |
| Integration | Difficult to integrate multiple steps | Well-suited for telescoped, multi-step synthesis |
Q & A
What are the optimal synthetic routes for N-(2-oxiranylmethoxy)phthalimide, and what challenges exist in achieving high purity?
Level: Basic
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or epoxide ring-opening reactions. A plausible route involves reacting phthalimide potassium salt with an epoxide-containing alkylating agent (e.g., epichlorohydrin derivative) in a polar aprotic solvent like DMF or acetonitrile. Key steps include:
- Protection/Deprotection: Use of acetyl or benzyl groups to protect reactive hydroxyls during synthesis, as seen in analogous phthalimide glycoside syntheses .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or crystallization from methanol may resolve impurities, similar to methods for N-(4-bromobutyl)phthalimide .
Challenges: Competing side reactions (e.g., epoxide ring-opening during alkylation) require controlled reaction temperatures (−40°C to 0°C) and anhydrous conditions .
How does the epoxide group in this compound influence its reactivity in nucleophilic ring-opening reactions?
Level: Advanced
Methodological Answer:
The epoxide moiety undergoes nucleophilic attack at the less substituted carbon due to electronic and steric effects. For example:
- Kinetic Studies: In aqueous alkaline conditions (pH > 9), epoxide ring-opening may proceed via SN2 mechanisms, forming diols or crosslinked products. Stability studies on N-(hydroxymethyl)phthalimide analogs show pH-dependent degradation, suggesting similar behavior for the epoxide derivative .
- Catalytic Systems: Transition-metal complexes (e.g., Ru(bpy)₃²⁺) or organic photoredox catalysts (e.g., eosin Y) can activate the epoxide for radical-mediated reactions, enabling C–C bond formation under visible light .
What spectroscopic methods are most effective for characterizing this compound, and how do they confirm structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H NMR reveals characteristic phthalimide aromatic protons (δ 7.6–7.8 ppm) and epoxide protons (δ 3.5–4.5 ppm). Carbon shifts for the oxirane carbons (δ 45–55 ppm) confirm epoxide integrity, as seen in N-(2-methoxyphenyl)phthalimide analogs .
- X-ray Crystallography: Single-crystal analysis provides precise bond angles (e.g., phthalimide ring planarity) and intermolecular interactions, as demonstrated for N-(2-hydroxyphenyl)phthalimide .
How does the stability of this compound vary under different pH conditions, and what degradation products are observed?
Level: Advanced
Methodological Answer:
- Acidic Conditions: Protonation of the epoxide oxygen may lead to ring-opening, forming diol derivatives. For example, N-(hydroxymethyl)phthalimide degrades to phthalimide in strong acids .
- Basic Conditions: Hydroxide ions attack the epoxide, yielding phthalimide and glycolic acid derivatives. Kinetic studies on N-(2-methoxyphenyl)phthalimide show rapid cleavage in NaOH (complete within 50 s at 0.18 M) .
Mitigation: Store under inert, anhydrous conditions at −20°C to minimize hydrolysis .
What role does this compound play in the synthesis of polymeric materials, and what crosslinking mechanisms are involved?
Level: Advanced
Methodological Answer:
The epoxide group enables covalent crosslinking via:
- Thermal/Photoinitiated Polymerization: Epoxide ring-opening with amines or thiols forms networked polymers. For instance, N-(5-bromopentyl)phthalimide derivatives act as crosslinkers in calixarene-based ligands .
- Radical Pathways: Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), the epoxide participates in electron transfer, facilitating step-growth polymerization .
Are there known catalytic systems that enhance the reactivity of this compound in C–C bond formation?
Level: Advanced
Methodological Answer:
- Photoredox Catalysis: Ru(bpy)₃²⁺ or organic dyes (e.g., 9-mesityl-10-methylacridinium) generate radical intermediates under visible light, enabling epoxide activation for coupling with alkenes or aryl halides .
- Base Catalysis: Diazabicyclo[2.2.2]octane (DABCO) accelerates epoxide ring-opening in nucleophilic substitutions, as shown in N-hydroxymethyl phthalimide studies .
How can researchers resolve contradictions in reported degradation rates of this compound under varying conditions?
Level: Advanced
Methodological Answer:
- Controlled Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor degradation at 320 nm, as applied to N-(2-hydroxyphenyl)phthalimide .
- Parameter Isolation: Test variables independently (pH, temperature, nucleophile concentration). For example, N-(hydroxymethyl)phthalimide shows no degradation at pH 9.0 but rapid cleavage in 0.18 M NaOH, highlighting base strength as a critical factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
